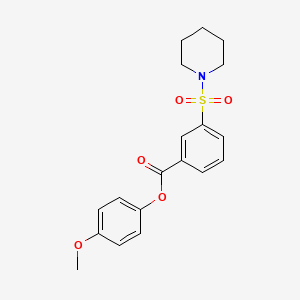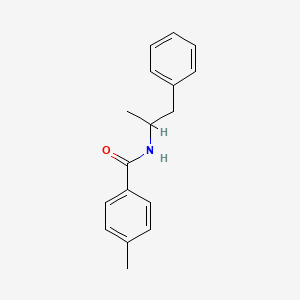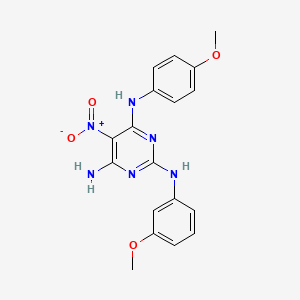![molecular formula C18H18N2O3 B12472075 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12472075.png)
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxamide group. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. One common method involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-benzyloxybenzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with pyrrolidine and subsequent oxidation, to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate cellular signaling pathways, leading to changes in cell behavior and function .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid: This compound features a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H18N2O3 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c19-18(22)14-10-17(21)20(11-14)15-6-8-16(9-7-15)23-12-13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H2,19,22) |
InChI-Schlüssel |
JXFFOLICBJXIKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B12472010.png)


![[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12472029.png)
![(2E)-3-({4-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12472036.png)

![4-fluoro-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12472049.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472057.png)

![4-(3-{(E)-[(6-methoxypyridin-3-yl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B12472061.png)
![(R)-3-Methyl-4-[4-(1-methyl-5-pyrazolyl)-8-(5-pyrazolyl)-1,7-naphthyridin-2-yl]morpholine](/img/structure/B12472077.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12472083.png)
